

Spectroscopic Profile of Isovouacapenol C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isovouacapenol C

Cat. No.: B592900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isovouacapenol C**, a cassane furanoditerpene isolated from *Caesalpinia pulcherrima*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the peer-reviewed publication by Pranithanchai et al. in *Phytochemistry* (2009).

Spectroscopic Data Summary

The structural elucidation of **Isovouacapenol C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for Isovouacapenol C (500 MHz, CDCl_3)

Position	δ_H (ppm)	Multiplicity	J (Hz)
1 α	1.25	m	
1 β	1.83	m	
2 α	1.60	m	
2 β	1.75	m	
3 α	1.55	m	
3 β	1.65	m	
5	5.20	d	9.0
6	4.15	d	9.0
7	1.95	m	
9	2.10	m	
11 α	2.85	dd	15.0, 5.0
11 β	2.95	dd	15.0, 10.0
14	2.50	m	
15	6.30	s	
16	7.25	s	
18	1.10	s	
19	1.20	s	
20	0.95	d	7.0
O-benzoyl			
2', 6'	8.05	d	7.5
3', 5'	7.45	t	7.5
4'	7.55	t	7.5

Table 2: ^{13}C NMR Spectroscopic Data for Isovouacapenol C (125 MHz, CDCl_3)

Position	δ_C (ppm)
1	38.5
2	18.8
3	42.0
4	37.2
5	78.1
6	72.5
7	48.2
8	45.8
9	50.5
10	38.0
11	28.5
12	155.8
13	118.5
14	35.5
15	108.2
16	141.0
17	21.8
18	28.0
19	16.5
20	16.8
O-benzoyl	
1'	130.5
2', 6'	129.8

3', 5'	128.5
4'	133.0
C=O	166.5

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for Isovouacapenol C

Spectroscopic Technique	Key Absorptions / Signals
IR (KBr, cm ⁻¹)	3450 (O-H), 1715 (C=O, ester), 1600, 1580 (C=C, aromatic), 1270, 1110 (C-O)
HR-EIMS (m/z)	438.2406 [M] ⁺ (Calculated for C ₂₇ H ₃₄ O ₅ : 438.2406)

Experimental Protocols

The spectroscopic data presented above were obtained following the experimental procedures outlined by Pranithanchai et al. (2009).

Isolation of Isovouacapenol C

The air-dried and powdered stems of *Caesalpinia pulcherrima* were extracted with chloroform at room temperature. The resulting crude extract was then subjected to repeated column chromatography on silica gel, eluting with gradients of hexane and ethyl acetate to yield **Isovouacapenol C**.

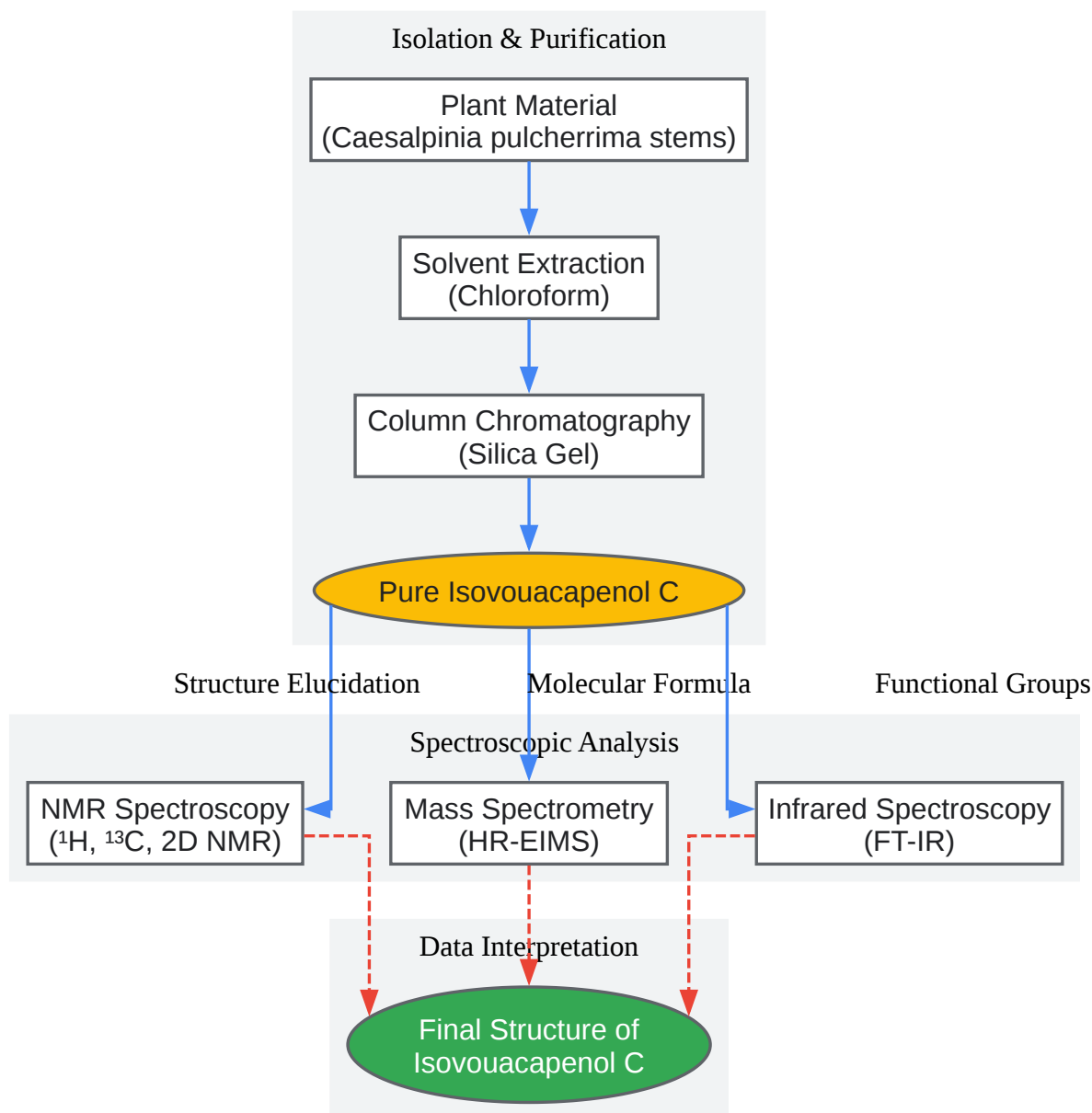
Spectroscopic Analysis

- NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy:** The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) disc.

- Mass Spectrometry: High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a Thermo Finnigan MAT 95 XL mass spectrometer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Isovouacapenol C**.



[Click to download full resolution via product page](#)

Natural Product Spectroscopic Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of Isovouacapenol C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b592900#spectroscopic-data-for-isovuacapenol-c-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com